N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound characterized by its unique structural components, including a pyridazine ring, a tetrahydrofuran moiety, and a propionamide group. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and related fields. The molecular formula for this compound is , with a molecular weight of approximately 372.44 g/mol.
The synthesis of N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)propionamide typically involves several key steps:
The molecular structure of N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)propionamide can be represented using various chemical notation systems:
InChI=1S/C18H20N4O3S/c23-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15(21-22-17)20-18(24)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,19,23)(H,20,21,24)
This notation provides insights into the connectivity and structure of the molecule.
The compound exhibits various physical and chemical properties that are relevant for its application in research:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 372.44 g/mol |
Purity | Typically ≥ 95% |
These properties are essential for understanding how the compound behaves under different conditions and its potential applications in scientific research.
N-(6-((2-oxo-2-(((tetrahydrofuran-2-y)methyl)amino)ethyl)thio)pyridazin-3-y)propionamide can participate in various chemical reactions:
The following reagents are commonly used in reactions involving this compound:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Alkyl halides or acyl chlorides | Presence of base |
The mechanism of action for N-(6-((2-oxo-2-(tetrahydrofuran -2-y)methyl)amino)ethyl)thio)pyridazin -3-y propionamide involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may act as an inhibitor or activator of these targets, initiating a cascade of biochemical events that can lead to therapeutic effects. The precise pathways and molecular targets depend on the context in which the compound is utilized.
N-(6 -((2 -oxo -2 -(((tetrahydrofuran -2 -y)methyl)amino )ethyl )thio)pyridazin -3 -y )propionamide has several significant applications in scientific research:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4